Diacylglycerolkinase-Inhibitor i

Übersicht

Beschreibung

R 59-022 ist eine chemische Verbindung, die für ihre Rolle als Diacylglycerolkinase-Inhibitor bekannt ist. Es wird auch als 5-Hydroxytryptamin-Rezeptor-Antagonist und Aktivator der Proteinkinase C erkannt.

Wissenschaftliche Forschungsanwendungen

R 59-022 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Werkzeug zur Untersuchung der Diacylglycerolkinase-Aktivität und der Aktivierung der Proteinkinase C verwendet.

Biologie: Es wird in der Forschung zu zellulären Signalwegen eingesetzt, insbesondere zu denen, die Diacylglycerol und Proteinkinase C betreffen.

Medizin: Es hat potenzielle therapeutische Anwendungen bei der Behandlung von Krankheiten, die eine dysregulierte Diacylglycerolkinase-Aktivität beinhalten, wie z. B. Krebs und Virusinfektionen.

Industrie: Es wird bei der Entwicklung neuer Medikamente und Therapeutika verwendet

Wirkmechanismus

R 59-022 übt seine Wirkungen aus, indem es Diacylglycerolkinase hemmt, ein Enzym, das an der Phosphorylierung von Diacylglycerol zu Phosphatidsäure beteiligt ist. Diese Hemmung führt zu einer Anhäufung von Diacylglycerol, das die Proteinkinase C aktiviert. Die Aktivierung der Proteinkinase C löst verschiedene nachgeschaltete Signalwege aus, die zu zellulären Reaktionen wie erhöhter Thrombozytenaggregation und Hemmung des Viruseintritts führen .

Wirkmechanismus

Biochemical Pathways

The inhibition of DGKα affects several biochemical pathways. DAG and phosphatidic acid (PA), both important second messengers, play crucial roles in cellular signaling . The inhibition of DGKα amplifies the DAG-dependent signaling cascade . This leads to the enhancement of Ras/ERK/AP-1 pathway , which is known to be involved in cell proliferation, differentiation, and apoptosis.

Result of Action

The inhibition of DGKα reinstates T-cell attack on tumors while limiting tumor growth, due to positive DGKα functions in several oncogenic pathways . It also enhances the cytotoxic function of chimeric antigen receptor and CD8+ T cells isolated from solid tumors . This could potentially reverse T cell exhausted phenotypes .

Biochemische Analyse

Biochemical Properties

Diacylglycerol Kinase Inhibitor I interacts with DGK, inhibiting its activity with an IC50 value of 2.8 µM . This inhibition prevents the phosphorylation of DAG to PA . It also acts as a 5-HT Receptor antagonist and can activate protein kinase C (PKC) . The compound potentiates thrombin-induced diacylglycerol production in platelets and inhibits phosphatidic acid production in neutrophils .

Cellular Effects

The inhibition of DGK by Diacylglycerol Kinase Inhibitor I has several effects on cellular processes. It enhances the activation, proliferation, migration, and effector function of adaptive and innate immune cells . It also increases retrograde transport but has little impact on recycling or degradation . The inhibitor treatment strongly affects endosome morphology, increasing endosomal tubulation and size .

Molecular Mechanism

Diacylglycerol Kinase Inhibitor I exerts its effects at the molecular level by inhibiting the activity of DGK, thereby preventing the conversion of DAG to PA . This inhibition disrupts the balance between these two lipid second messengers, leading to an increase in DAG levels and a decrease in PA levels . This alteration in lipid balance can affect various signaling pathways, including those involving PKC and RasGRP .

Temporal Effects in Laboratory Settings

Over time, the effects of Diacylglycerol Kinase Inhibitor I can change. For example, the inhibitor treatment strongly affects endosome morphology, increasing endosomal tubulation and size

Dosage Effects in Animal Models

In animal disease models, DGKα inhibitors, which include Diacylglycerol Kinase Inhibitor I, limit CD8+ expansion and immune-mediated tissue damage

Metabolic Pathways

Diacylglycerol Kinase Inhibitor I is involved in the phosphoinositide signaling pathway . It inhibits DGK, which mediates the conversion of DAG to PA, a key step in this pathway

Transport and Distribution

It is known that the inhibitor treatment strongly affects endosome morphology, suggesting that it may influence the localization or accumulation of certain cellular components .

Subcellular Localization

Given its role in inhibiting DGK, it is likely that it localizes to areas where DGK is active, such as the plasma membrane

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um die gewünschten chemischen Umwandlungen zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von R 59-022 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Dazu gehören die Verwendung von hocheffizienten Reaktoren, die kontinuierliche Überwachung der Reaktionsparameter und Reinigungstechniken wie Kristallisation und Chromatographie .

Analyse Chemischer Reaktionen

Arten von Reaktionen

R 59-022 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung von oxidierten Produkten führt.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Produkten führt.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, Drücke und pH-Werte, um die gewünschten chemischen Umwandlungen zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen oxidierte Derivate erzeugen, während Substitutionsreaktionen substituierte Analoga von R 59-022 erzeugen können .

Vergleich Mit ähnlichen Verbindungen

R 59-022 ist einzigartig in seiner Doppelfunktion als Diacylglycerolkinase-Inhibitor und 5-Hydroxytryptamin-Rezeptor-Antagonist. Ähnliche Verbindungen umfassen:

R 59-022 Hydrochlorid: Eine Hydrochloridsalzform von R 59-022 mit ähnlichen biologischen Aktivitäten.

Diacylglycerolkinase-Inhibitor I: Ein weiterer Diacylglycerolkinase-Inhibitor mit vergleichbarer inhibitorischer Aktivität.

5-Hydroxytryptamin-Rezeptor-Antagonisten: Eine Klasse von Verbindungen, die 5-Hydroxytryptamin-Rezeptoren antagonisieren, aber Diacylglycerolkinase möglicherweise nicht hemmen

Diese Verbindungen weisen einige Ähnlichkeiten mit R 59-022 auf, unterscheiden sich jedoch in ihren spezifischen biologischen Aktivitäten und Wirkmechanismen.

Eigenschaften

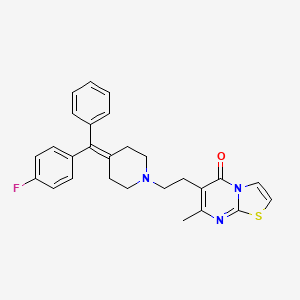

IUPAC Name |

6-[2-[4-[(4-fluorophenyl)-phenylmethylidene]piperidin-1-yl]ethyl]-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26FN3OS/c1-19-24(26(32)31-17-18-33-27(31)29-19)13-16-30-14-11-22(12-15-30)25(20-5-3-2-4-6-20)21-7-9-23(28)10-8-21/h2-10,17-18H,11-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFVJXLPANKSLLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=CC=C4)C5=CC=C(C=C5)F)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20239254 | |

| Record name | R 59022 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93076-89-2 | |

| Record name | R 59022 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093076892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | R 59022 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-59-022 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF550QIT3I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.